Bipindoside
Description
Despite its obscurity in recent literature, its inclusion in safety databases implies industrial or research applications, though specific biological activities (e.g., antimicrobial, antiviral) remain unverified in the cited sources.
Properties
Molecular Formula |
C29H44O10 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22+,23+,24+,25-,26+,27+,28-,29-/m0/s1 |
InChI Key |
WRORFDCUNLGVJF-NKSXRMIXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Glycosides and Bipyridines
Bipindoside’s glycosidic structure aligns it with compounds like amygdalin and digitalis glycosides , which are characterized by sugar groups attached to bioactive aglycones. However, unlike these well-studied glycosides, Bipindoside lacks peer-reviewed data on its pharmacological targets or metabolic pathways .
A more relevant structural comparison may involve bipyridine derivatives (e.g., 2,2′-bipyridine), which share aromatic nitrogen-containing rings. Bipyridines are extensively studied for applications in catalysis, metal coordination, and antimicrobial activity .
Table 1: Structural and Physicochemical Comparison
Functional Analogues: Antimicrobial and Antiviral Agents
For instance, pyridine-based compounds with halogen substituents show enhanced efficacy against Gram-positive bacteria and RNA viruses .
Table 2: Functional Comparison with Antimicrobial Agents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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